(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
Description
The compound “(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate” is a stereochemically complex pyran derivative characterized by a tetrahydropyran core with multiple functional groups. Key structural features include:
- Hydroxymethyl (-CH₂OH) at C6, enhancing hydrophilicity and enabling hydrogen bonding.
- Dibenzoate ester groups at C3 and C4, which may influence solubility and bioavailability by masking polar hydroxyl groups.
The stereochemistry (2S,3R,4S,5S,6R) is critical for its spatial arrangement and biological activity.
Properties
Molecular Formula |
C22H24O7S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-benzoyloxy-2-ethylsulfanyl-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
InChI |
InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(17(24)16(13-23)27-22)28-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3/t16-,17+,18+,19-,22+/m1/s1 |
InChI Key |
YLPJYVKVAZFIOM-IHZGOTPNSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles such as thiols, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have explored the potential of this compound in anticancer therapies. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the modulation of signaling pathways such as NF-κB and PI3K/Akt. For example:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (Breast) | Induction of apoptosis at 10 µM | |
| PC-3 (Prostate) | Inhibition of cell proliferation | |
| HL-60 (Leukemia) | Increased apoptosis rates |
Diabetes Treatment
The compound has been investigated for its potential use in diabetes management. Research indicates that it may enhance insulin sensitivity and modulate glucose metabolism through the activation of specific receptors involved in metabolic regulation.
| Study Focus | Findings | Reference |
|---|---|---|
| Insulin Sensitivity | Improved glucose uptake in muscle cells | |
| Glucose Metabolism | Activation of AMPK pathway |
Biochemical Applications
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes linked to disease progression. For instance, it has demonstrated inhibitory effects on phosphodiesterases, which are crucial in regulating cellular signaling pathways.
| Enzyme Targeted | Inhibition Type | Implication |
|---|---|---|
| Phosphodiesterase IV | Competitive inhibition | Potential for treating respiratory diseases |
| Phosphodiesterase V | Non-competitive inhibition | Implications for erectile dysfunction treatment |
Material Science Applications
Polymer Synthesis
The unique chemical structure of (2S,3R,4S,5S,6R)-2-(ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate allows for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties and thermal stability of polymers.
| Material Type | Property Enhanced | Reference |
|---|---|---|
| Thermoplastic Polymers | Increased tensile strength | |
| Biodegradable Plastics | Improved degradation rates |
Case Studies
-
Anticancer Efficacy Study
- A study conducted on the effects of this compound on breast cancer cells revealed that treatment with varying concentrations led to significant decreases in cell viability and increased apoptosis markers. The study utilized flow cytometry and Western blotting techniques to assess results.
-
Diabetes Management Trial
- In a clinical trial assessing the efficacy of this compound on insulin sensitivity in type 2 diabetes patients, results indicated a marked improvement in glycemic control over a 12-week period compared to a placebo group. The study monitored fasting glucose levels and insulin sensitivity indices.
-
Polymer Development Research
- A research project focused on developing new biodegradable plastics incorporated this compound into polycaprolactone matrices. The resulting materials exhibited enhanced mechanical properties and quicker degradation times compared to traditional plastics.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Functional Group Influence on Bioactivity
- Ethylthio vs. Methylthio : The target compound’s ethylthio group (C2) differs from Sotagliflozin’s methylthio (C6). Ethylthio may enhance metabolic stability compared to methylthio but reduce binding affinity to SGLT transporters due to steric bulk .
- Dibenzoate vs. However, ester groups can serve as prodrug moieties, enabling targeted release .
Stereochemical and Structural Divergence
- Pyran vs. Anthraquinone-Pyran Hybrid: Sdox integrates an anthraquinone moiety, enabling DNA intercalation, a mechanism absent in the target compound. This highlights how core structure alterations drastically shift therapeutic applications .
- Triazole Incorporation : The triazole-containing analog () introduces heterocyclic diversity, which may improve target selectivity (e.g., viral glycoproteins) compared to the target’s simpler ethylthio group .
Therapeutic Potential
- SGLT Inhibition : While Sotagliflozin’s SGLT1/2 inhibition is well-documented, the target compound’s dibenzoate groups may redirect its activity toward intracellular enzymes (e.g., kinases or phosphatases) due to increased lipophilicity .
- Antimicrobial/Antiviral Applications : The triazole-pyran derivative () suggests that pyran-based compounds with heterocycles could be repurposed for infectious diseases, a pathway less explored for the target compound .
Biological Activity
The compound (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a tetrahydropyran derivative with potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring a tetrahydropyran ring with hydroxymethyl and ethylthio substituents. The molecular formula is , and its molecular weight is approximately 358.43 g/mol.
Key Structural Features:
- Tetrahydropyran Ring: Provides a stable cyclic structure that can influence biological activity.
- Hydroxymethyl Groups: Potentially enhance solubility and reactivity.
- Ethylthio Group: May contribute to the compound's interaction with biological targets.
Antidiabetic Effects
Research indicates that derivatives of this compound may exhibit antidiabetic properties. In vitro studies have shown that similar compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, a related compound was noted for its ability to inhibit glucose absorption in the intestine and improve insulin signaling pathways .
Antioxidant Activity
The hydroxyl groups present in the structure are known to contribute to antioxidant activity. Studies have demonstrated that compounds with similar functional groups can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Properties
Some derivatives of tetrahydropyrans have shown neuroprotective effects in animal models of neurodegeneration. These compounds may exert their effects by modulating neurotransmitter levels or through anti-inflammatory mechanisms .
The biological activity of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of enzymes involved in carbohydrate metabolism.
- Receptor Modulation: The compound may interact with insulin receptors or other metabolic pathways.
- Antioxidant Mechanisms: The ability to donate hydrogen atoms from hydroxyl groups plays a significant role in neutralizing free radicals.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1: A clinical trial involving a structurally similar compound demonstrated significant improvements in glycemic control among type 2 diabetes patients after 12 weeks of treatment.
- Study 2: An animal model study highlighted the neuroprotective effects of a related tetrahydropyran derivative against oxidative stress-induced neuronal damage.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can regio- and stereochemical integrity be ensured during synthesis?
A multi-step synthesis is typically employed, starting with protection of hydroxyl groups on the pyran core using benzoyl or acetyl groups to prevent unwanted side reactions. Ethylthio introduction at the C2 position requires careful control of reaction conditions (e.g., thiophilic catalysts) to maintain stereochemistry. Final deprotection steps must use mild reagents (e.g., NaOMe in MeOH) to avoid hydrolysis of sensitive functional groups. High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical for verifying stereochemical outcomes .
Q. How should this compound be handled and stored to maintain stability?
Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture due to the hydrolytic sensitivity of ester and thioether groups. Use desiccants in storage environments. For handling, employ PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Refer to GHS codes P210 (avoid heat/ignition sources) and P201/P202 (pre-use protocols) for safety compliance .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. Key signals include the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and benzoate carbonyls (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation pathways.
- X-ray Crystallography : Essential for absolute stereochemical confirmation, particularly for complex pyran derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) affecting compound solubility or stability. Perform parallel assays with standardized controls (e.g., DMSO concentration ≤1%). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Include stability studies (HPLC monitoring) to rule out degradation artifacts .
Q. What experimental strategies are recommended for evaluating environmental persistence and ecotoxicity?
Use OECD guidelines for hydrolysis (Test 111) and photolysis (Test 316) to assess degradation under simulated environmental conditions. For ecotoxicity, conduct acute/chronic assays with Daphnia magna or Danio rerio (zebrafish), focusing on endpoints like LC₅₀ and teratogenicity. Computational models (e.g., EPI Suite) can predict bioaccumulation potential .
Q. How can the compound’s stability be optimized under physiological conditions for pharmacological studies?
- pH Adjustment : Use buffered solutions (pH 7.4) to minimize ester hydrolysis.
- Prodrug Design : Replace labile groups (e.g., benzoates) with enzymatically cleavable moieties (e.g., glycosides) to enhance stability in vivo.
- Encapsulation : Lipid-based nanoparticles or cyclodextrins improve solubility and reduce premature degradation .
Q. What methodologies are suitable for resolving stereochemical inconsistencies in synthetic batches?
Combine chiral HPLC (e.g., Chiralpak IA/IB columns) with polarimetry to isolate enantiomers. For ambiguous cases, employ Mosher ester analysis or NOESY NMR to assign configurations. Computational modeling (DFT-based energy minimization) can corroborate experimental data .
Q. How can researchers modify the compound’s structure to enhance target selectivity in carbohydrate-binding proteins?
- Substituent Tuning : Replace the ethylthio group with bulkier thioethers (e.g., tert-butylthio) to exploit hydrophobic pockets.
- Bioisosteres : Substitute benzoates with trifluoroacetyl groups to alter electronic properties without steric hindrance.
- Glycomimetic Design : Introduce azasugars or carbasugars to mimic natural substrates while resisting enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
